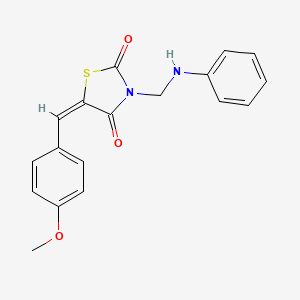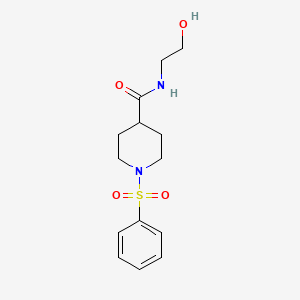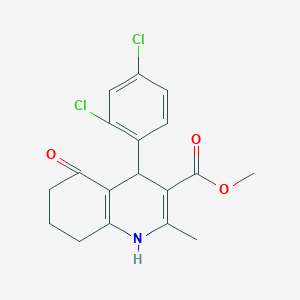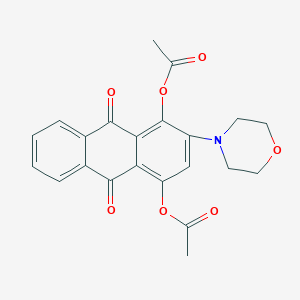
3-(anilinomethyl)-5-(4-methoxybenzylidene)-1,3-thiazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(anilinomethyl)-5-(4-methoxybenzylidene)-1,3-thiazolidine-2,4-dione, also known as Thioflavin T, is a fluorescent dye used in scientific research for the detection of amyloid fibrils. Amyloid fibrils are protein aggregates that are associated with various diseases, including Alzheimer's disease, Parkinson's disease, and type 2 diabetes.
Mécanisme D'action
3-(anilinomethyl)-5-(4-methoxybenzylidene)-1,3-thiazolidine-2,4-dione T binds specifically to amyloid fibrils, causing them to emit a fluorescent signal when exposed to light. This property allows researchers to easily detect and quantify the presence of amyloid fibrils in biological samples.
Biochemical and physiological effects:
3-(anilinomethyl)-5-(4-methoxybenzylidene)-1,3-thiazolidine-2,4-dione T is a relatively safe compound and does not have any known biochemical or physiological effects on the body. It is primarily used as a research tool and is not intended for therapeutic use.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 3-(anilinomethyl)-5-(4-methoxybenzylidene)-1,3-thiazolidine-2,4-dione T is its high sensitivity and specificity for amyloid fibrils. It is also relatively easy to use and can be incorporated into a variety of experimental protocols. However, there are some limitations to its use. For example, 3-(anilinomethyl)-5-(4-methoxybenzylidene)-1,3-thiazolidine-2,4-dione T can only detect fibrils that have already formed and cannot be used to monitor the early stages of fibril formation. Additionally, it may not be suitable for all types of amyloid fibrils and may require optimization for specific applications.
Orientations Futures
There are many potential future directions for the use of 3-(anilinomethyl)-5-(4-methoxybenzylidene)-1,3-thiazolidine-2,4-dione T in scientific research. One area of interest is the development of new imaging techniques that can improve the sensitivity and specificity of amyloid fibril detection. Another area of interest is the use of 3-(anilinomethyl)-5-(4-methoxybenzylidene)-1,3-thiazolidine-2,4-dione T in the development of new therapies for amyloid-related diseases. Finally, there is ongoing research into the mechanisms of amyloid fibril formation and the role that 3-(anilinomethyl)-5-(4-methoxybenzylidene)-1,3-thiazolidine-2,4-dione T can play in understanding these processes.
Méthodes De Synthèse
3-(anilinomethyl)-5-(4-methoxybenzylidene)-1,3-thiazolidine-2,4-dione T can be synthesized using a multi-step process involving the reaction of aniline with 4-methoxybenzaldehyde, followed by the reaction of the resulting compound with thioflavin S. The final product is then purified using column chromatography.
Applications De Recherche Scientifique
3-(anilinomethyl)-5-(4-methoxybenzylidene)-1,3-thiazolidine-2,4-dione T is widely used in scientific research for the detection and quantification of amyloid fibrils. It is particularly useful in the study of Alzheimer's disease, where the accumulation of amyloid beta plaques in the brain is a hallmark of the disease. 3-(anilinomethyl)-5-(4-methoxybenzylidene)-1,3-thiazolidine-2,4-dione T can be used to visualize these plaques in brain tissue samples, allowing researchers to study the progression of the disease and test potential treatments.
Propriétés
IUPAC Name |
(5E)-3-(anilinomethyl)-5-[(4-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3S/c1-23-15-9-7-13(8-10-15)11-16-17(21)20(18(22)24-16)12-19-14-5-3-2-4-6-14/h2-11,19H,12H2,1H3/b16-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHKVVGVPCRFJOT-LFIBNONCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C2C(=O)N(C(=O)S2)CNC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/2\C(=O)N(C(=O)S2)CNC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5E)-3-(anilinomethyl)-5-[(4-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-propyl-4-piperidinyl)-4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5118113.png)
![2-bromo-N-({[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B5118122.png)
![methyl 4-[2-(2,4-dichlorophenoxy)ethoxy]benzoate](/img/structure/B5118131.png)

![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(2,3-dimethylphenyl)piperazine](/img/structure/B5118143.png)
![N-[2-[(3-methylphenyl)amino]-1-(2-nitro-9H-fluoren-9-ylidene)-2-oxoethyl]benzamide](/img/structure/B5118150.png)


![methyl 4-[4-(benzyloxy)-3-bromo-5-ethoxyphenyl]-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B5118175.png)



![N-({2-[benzyl(methyl)amino]-2,3-dihydro-1H-inden-2-yl}methyl)-1,3-thiazole-4-carboxamide](/img/structure/B5118196.png)
![N-[2-(2-chlorophenoxy)ethyl]-4-(ethylthio)-3-nitrobenzamide](/img/structure/B5118204.png)